2,4,5-Trimethyl-1H-benzimidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

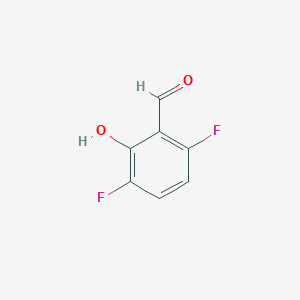

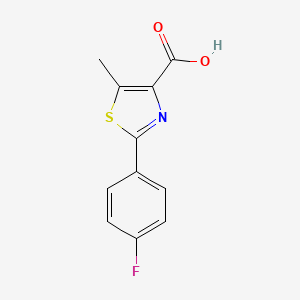

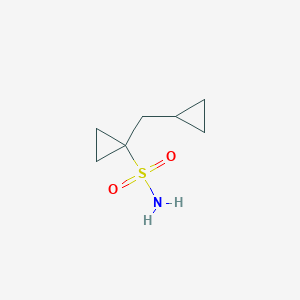

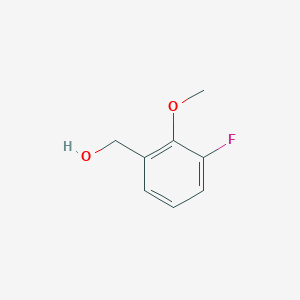

2,4,5-Trimethyl-1H-benzimidazole is a chemical compound with the CAS Number: 62192-75-0 . It has a molecular weight of 160.22 . The IUPAC name for this compound is 2,4,5-trimethyl-1H-benzimidazole .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 2,4,5-Trimethyl-1H-benzimidazole, often involves the condensation of o-phenylenediamine with formic acid . A recent study highlighted advances in the regiocontrolled synthesis of substituted imidazoles, which are key components to functional molecules used in a variety of everyday applications .Molecular Structure Analysis

The molecular structure of 2,4,5-Trimethyl-1H-benzimidazole consists of a benzimidazole core with three methyl groups attached at the 2nd, 4th, and 5th positions .Chemical Reactions Analysis

Benzimidazole derivatives, including 2,4,5-Trimethyl-1H-benzimidazole, are key components to functional molecules that are used in a variety of everyday applications . They are often synthesized via C–H cycloamination, using a metal-free synthetic pathway .Applications De Recherche Scientifique

Antimicrobial Agents

Benzimidazole derivatives have been reported to possess potent antibacterial properties. For instance, certain compounds with the benzimidazole scaffold have shown effectiveness against resistant strains of bacteria such as methicillin and vancomycin-resistant S. aureus . Although the specific compound “2,4,5-Trimethyl-1H-benzimidazole” was not mentioned, it can be inferred that its structural similarity may confer similar antimicrobial properties.

Antifungal Applications

Similarly, benzimidazole compounds have been synthesized and tested for their antifungal activity. Silver (I) complexes of benzimidazole have been screened against fungal species like C. albicans , suggesting potential antifungal applications for “2,4,5-Trimethyl-1H-benzimidazole”.

Chemical Synthesis

Benzimidazoles are also intermediates in chemical syntheses. For example, attempts to synthesize a 2-substituted benzimidazole led to the formation of a salt with a benzodiazepin-5-ium ion . This indicates that “2,4,5-Trimethyl-1H-benzimidazole” could be used in complex chemical reactions to form new compounds.

Antitumor Activity

Benzimidazole derivatives have shown promise as antitumor agents. Novel benzimidazole derivatives have been demonstrated as sirtuin inhibitors with antitumor activities . This suggests that “2,4,5-Trimethyl-1H-benzimidazole” might also be explored for its potential antitumor properties.

Antioxidant Properties

Some benzimidazole derivatives have been compared with standard antioxidants like BHT for their antioxidant capacity . This implies that “2,4,5-Trimethyl-1H-benzimidazole” could potentially serve as an antioxidant agent.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Benzimidazole derivatives are known to interact with a variety of biological targets due to their structural similarity to naturally occurring nucleotides . They have been reported to exhibit diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some benzimidazole derivatives have been found to inhibit certain enzymes, disrupt protein synthesis, or interfere with DNA replication .

Biochemical Pathways

Benzimidazole derivatives are known to influence a range of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological effects, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities .

Propriétés

IUPAC Name |

2,4,5-trimethyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-6-4-5-9-10(7(6)2)12-8(3)11-9/h4-5H,1-3H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQOSRBNWLNRDOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)NC(=N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626691 |

Source

|

| Record name | 2,4,5-Trimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62192-75-0 |

Source

|

| Record name | 2,4,5-Trimethyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methyl-2-(methylthio)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1322454.png)

![4-[(Dimethylamino)methyl]phenylboronic acid](/img/structure/B1322475.png)